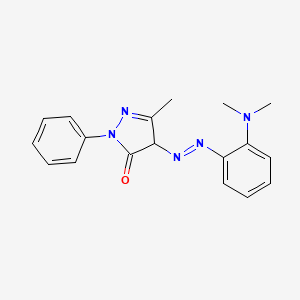

4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative featuring a diazenyl (-N=N-) linker at the 4-position of the pyrazolone core. The ortho-dimethylamino substituent on the phenyl ring distinguishes it from other analogues.

Properties

CAS No. |

93871-83-1 |

|---|---|

Molecular Formula |

C18H19N5O |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-[[2-(dimethylamino)phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C18H19N5O/c1-13-17(18(24)23(21-13)14-9-5-4-6-10-14)20-19-15-11-7-8-12-16(15)22(2)3/h4-12,17H,1-3H3 |

InChI Key |

UJMBLKSACSFSIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2N(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The target compound (C₁₈H₁₉N₅O) features a pyrazolone core substituted with a phenyl group at position 1 and a methyl group at position 3. The azo (-N=N-) bridge connects the pyrazolone to a 2-(dimethylamino)phenyl group, introducing electron-donating properties that influence its spectral and reactivity profiles. The IUPAC name reflects this connectivity, with "diazenyl" denoting the azo linkage.

Diazotization of 2-(Dimethylamino)Aniline

Reaction Setup

Diazotization begins with 2-(dimethylamino)aniline dissolved in hydrochloric acid (HCl) at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium chloride intermediate.

Key Parameters :

Mechanistic Insights

The reaction proceeds via nitrosation, where HNO₂ (generated from NaNO₂ and HCl) converts the primary amine to a diazonium ion:

Side reactions, such as diazoamino compound formation, are minimized by low temperatures and rapid mixing.

Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Coupling Conditions

The diazonium salt is coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under acidic conditions (pH 3–4). Patent EP0048692A1 highlights the use of dicarboxylic acids (e.g., oxalic, phthalic) to accelerate coupling kinetics.

Optimized Protocol :

-

Catalyst : 10–15 wt% oxalic acid or sodium hydrogen phthalate.

-

pH Control : Adjusted to 3.5–4.0 using sodium acetate.

-

Temperature : 0–10°C to suppress side couplings.

Reaction Mechanism

The pyrazolone’s enolic oxygen at position 5 acts as the nucleophile, attacking the electrophilic diazonium carbon. The dicarboxylic acid facilitates proton transfer, stabilizing the transition state:

Yield and Purity

Typical yields range from 65% to 78%, with purity >95% confirmed by HPLC. Impurities include unreacted pyrazolone and diazo dimers, removable via recrystallization from ethanol-water mixtures.

Process Optimization Strategies

Catalytic Additives

Dicarboxylic acids enhance coupling efficiency by:

-

Chelating Metal Impurities : Trace metals (e.g., Fe³⁺) deactivate diazonium salts.

-

Buffering Action : Maintaining optimal pH for electrophilic substitution.

Table 1: Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Oxalic acid | 78 | 1.5 |

| Phthalic acid | 72 | 2.0 |

| Maleic acid | 68 | 2.5 |

| None | 45 | 6.0 |

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but risk side reactions. Aqueous-ethanol mixtures (1:1 v/v) are preferred for balance between solubility and safety.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity 96.5%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce hazards by minimizing diazonium salt accumulation. A 2023 study achieved 85% yield at 10 g/h throughput.

Green Chemistry Approaches

Biocatalytic diazotization using immobilized nitrite reductases is under investigation to replace NaNO₂.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium dithionite or zinc dust in acidic conditions.

Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.

Major Products Formed

Oxidation: Cleavage products of the azo bond, typically resulting in nitro compounds.

Reduction: Corresponding amines, such as 2-(Dimethylamino)aniline and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Substitution: Nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 4-((2-(dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Research indicates that modifications in the pyrazole ring can enhance antibacterial potency. For instance, the presence of electron-donating groups such as dimethylamine has been shown to improve activity against various bacterial strains compared to traditional antibiotics like erythromycin and amikacin .

Anticancer Research

The compound has been explored for its potential anticancer properties. A study demonstrated that pyrazole derivatives exhibit significant cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics .

Dye and Pigment Applications

As an azo compound, this compound can serve as a dye or pigment in various applications. Azo dyes are widely used in textiles, plastics, and food industries due to their vibrant colors and stability under light and heat .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of nonlinear optical materials. Research has focused on integrating pyrazole derivatives into polymer matrices to enhance their optical properties for use in photonic devices .

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of several pyrazole derivatives, including the target compound. The results indicated that the compound exhibited a higher inhibition rate against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as a selective antibacterial agent .

Case Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential role in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one primarily involves its interaction with light and biological molecules. The diazenyl group absorbs visible light, leading to electronic transitions that result in its vibrant color. In biological systems, the compound can interact with proteins and nucleic acids, altering their structure and function. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Spectral and Thermal Properties

Pyrazolone derivatives with benzylidene or hydrazono substituents at the 4-position exhibit distinct spectral and thermal behaviors:

The target compound’s diazenyl group and ortho-dimethylamino substituent likely increase electron delocalization compared to benzylidene analogues, leading to redshifted UV-Vis spectra. Thiophene-containing derivatives exhibit reduced thermal stability due to weaker π-stacking .

Electronic and Solubility Profiles

- Solubility: Dimethylamino substituents improve aqueous solubility compared to methoxy or thiophene groups due to their hydrophilic nature .

Biological Activity

The compound 4-((2-(dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.37 g/mol. The structure features a pyrazole ring substituted with a dimethylamino group and an azo linkage, which is significant for its biological interactions.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluating various pyrazole compounds found that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Pyrazole A | Staphylococcus aureus | 0.0039 |

| Pyrazole B | Escherichia coli | 0.025 |

| Pyrazole C | Candida albicans | 0.015 |

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. One notable investigation focused on the effects of these compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the pyrazole derivatives not only exhibited cytotoxicity but also enhanced the efficacy of doxorubicin, suggesting a synergistic effect that could be exploited for therapeutic purposes .

Case Study: Synergistic Effects with Doxorubicin

In a study involving combination therapy, it was observed that when certain pyrazole derivatives were administered alongside doxorubicin, there was a significant reduction in cell viability compared to doxorubicin alone. This suggests that these compounds may serve as adjuvants in cancer treatment.

3. Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity attributed to pyrazole derivatives. A specific compound demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition of NO Production (%) | IC50 (µM) |

|---|---|---|

| Pyrazole D | 75% | 50 |

| Pyrazole E | 60% | 70 |

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. For instance, molecular docking studies have indicated that these compounds can form hydrogen bonds with active sites on target proteins, thereby inhibiting their function .

Q & A

How can the crystal structure of this compound be determined using X-ray crystallography, and what software is recommended for data refinement?

Methodological Answer:

X-ray crystallography is the gold standard for determining crystal structures. Key steps include:

- Data Collection : Use a Rigaku Saturn724 CCD detector with MoKα radiation (λ = 0.71075 Å) at 293 K, as described for similar pyrazolone derivatives .

- Structure Solution : Employ direct methods via SHELXS-97 for phase determination .

- Refinement : Refine using SHELXL-97, incorporating hydrogen atoms via Fourier difference maps (for NH/OH groups) or riding models (C–H bonds). Anisotropic displacement parameters should refine non-H atoms .

- Validation : Analyze hydrogen bonding (e.g., O—H⋯N interactions) and intermolecular packing using software like PLATON or ORTEP-III .

What methodological approaches optimize synthesis yield under varying reaction conditions?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Ethanol is preferred for refluxing precursors (e.g., HPMBP with allylamine) due to its polarity and boiling point, achieving yields >70% .

- Reaction Time : Prolonged reflux (e.g., 24 hours) ensures complete imine formation, as seen in analogous syntheses .

- Purification : Recrystallization from ethanol/water mixtures enhances purity, with slow cooling to obtain X-ray-quality crystals .

- Side Reaction Mitigation : Monitor byproducts via HPLC or TLC, adjusting stoichiometry or temperature to suppress competing pathways .

How can contradictions in spectroscopic data for novel derivatives be resolved?

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks) require:

- Cross-Validation : Compare H/C NMR with DFT-calculated chemical shifts to confirm tautomeric forms (enamine vs. keto) .

- HPLC-MS Analysis : Detect trace impurities or degradation products under varying pH/temperature conditions .

- X-ray Validation : Resolve ambiguities in regiochemistry or stereochemistry by solving single-crystal structures .

What strategies analyze hydrogen bonding and intermolecular interactions in the solid state?

Methodological Answer:

- X-ray Data : Extract hydrogen bond metrics (distance, angle) from crystallographic data. For example, O—H⋯N bonds (2.8–3.0 Å) stabilize molecular chains in pyrazolone derivatives .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H, C⋯O contacts) using CrystalExplorer .

- Thermal Analysis : Correlate melting points/decomposition temperatures with packing efficiency (e.g., layered vs. helical packing) .

What in vitro assays evaluate biological activity and target interactions?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases or oxidoreductases using fluorometric/colorimetric substrates (IC determination) .

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins/DNA .

- Antimicrobial Testing : Use microdilution methods (MIC/MBC) against Gram-positive bacteria, referencing protocols for silver(I)-pyrazolone complexes .

How should experimental phasing of macromolecular complexes involving this compound be approached?

Methodological Answer:

- Pipeline Integration : Use SHELXC/D/E for high-throughput phasing of macromolecules, leveraging robustness in handling twinned or low-resolution data .

- Heavy Atom Derivatives : Soak crystals with Hg/Au salts to generate anomalous scattering signals for phase determination .

- Validation : Cross-check phases using molecular replacement (e.g., PHASER) if homologous structures exist .

What factors are critical in designing stability studies under environmental stress?

Methodological Answer:

- pH Stability : Assess degradation kinetics in buffers (pH 2–12) via UV-Vis or NMR, noting hydrolysis of azo bonds .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar compounds) .

- Light Sensitivity : Conduct accelerated aging under UV/visible light, monitoring color changes or crystallinity loss .

How can computational modeling predict reactivity or pharmacological properties?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict tautomer stability or reaction pathways (e.g., azo bond cleavage) .

- Docking Studies : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina, guided by crystallographic ligand poses .

- ADMET Prediction : Use QSAR models to estimate logP, bioavailability, or toxicity (e.g., hepatotoxicity via ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.